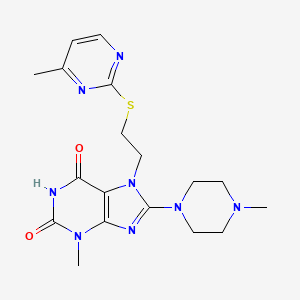

3-methyl-8-(4-methylpiperazin-1-yl)-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione

Descripción

Propiedades

IUPAC Name |

3-methyl-8-(4-methylpiperazin-1-yl)-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N8O2S/c1-12-4-5-19-16(20-12)29-11-10-26-13-14(24(3)18(28)22-15(13)27)21-17(26)25-8-6-23(2)7-9-25/h4-5H,6-11H2,1-3H3,(H,22,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIVVFYTWUVFME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCCN2C3=C(N=C2N4CCN(CC4)C)N(C(=O)NC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary target of SMR000035212, also known as the Secretion Modification Region (SMR) peptide, is the molecular chaperone DnaK. DnaK plays a crucial role in the formation of biofilms, which are communities of microorganisms that can adhere to various surfaces.

Mode of Action

SMR000035212 interacts with DnaK, inhibiting its function. This interaction disrupts the ability of certain bacteria, such as Staphylococcus aureus, to form biofilms. Biofilms contribute to antibiotic resistance and tolerance, making them a significant challenge in treating bacterial infections.

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

Structural and Physicochemical Differences

The table below compares the target compound with two analogs from the literature:

Key Observations:

Position 7 Modifications: The target compound and ’s analog feature thioethyl-linked heterocycles (pyrimidine vs. thiazole). ’s compound lacks a Position 7 substituent, reducing steric hindrance but possibly limiting target engagement.

Position 8 Modifications: The 4-methylpiperazinyl group in the target compound balances solubility (via the piperazine’s basicity) and lipophilicity (via the methyl group). Pyrrolidinyl () is less polar, increasing LogP to 2.3, which may improve membrane permeability but reduce aqueous solubility .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.